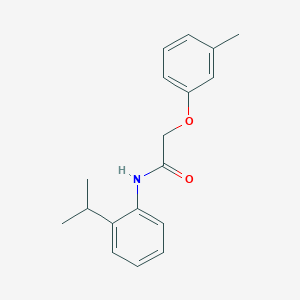

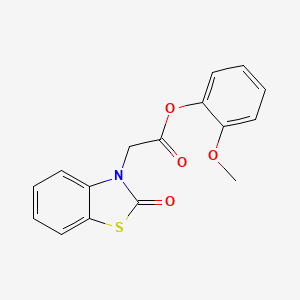

N-(2-isopropylphenyl)-2-(3-methylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds akin to N-(2-isopropylphenyl)-2-(3-methylphenoxy)acetamide often involves multi-step reactions with specific reagents and conditions tailored to achieve desired structural features. For instance, Sharma et al. (2018) describe the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, achieved by stirring ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by lutidine and TBTU addition under cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of synthesized compounds is elucidated using various spectroscopic techniques, including HNMR and LC-MS, as well as crystallography. The compound studied by Sharma et al. (2018) crystallizes in the orthorhombic crystal system, demonstrating specific unit cell parameters and exhibiting intermolecular hydrogen bonds (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-(2-isopropylphenyl)-2-(3-methylphenoxy)acetamide and related compounds are designed to introduce or modify functional groups, influencing their chemical properties. For example, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of heterocycles, demonstrating the compound's reactivity and potential for derivatization (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. The detailed crystal structure analysis provides insights into the compound's solid-state properties, including molecular packing and intermolecular interactions (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties of N-(2-isopropylphenyl)-2-(3-methylphenoxy)acetamide and similar compounds, such as reactivity, stability, and interaction with biological targets, are inferred from their molecular structure and functional groups. Studies often involve computational modeling to predict interactions with biological receptors or enzymes, as well as experimental validation through biochemical assays (Sharma et al., 2018).

科学的研究の応用

Bioactive Metabolite Formation

N-(2-isopropylphenyl)-2-(3-methylphenoxy)acetamide is involved in the bioactive metabolite formation process. Acetaminophen, upon deacetylation to its primary amine, conjugates with arachidonic acid in the brain and the spinal cord to form the potent TRPV1 agonist N-arachidonoylphenolamine (AM404). This process, facilitated by the enzyme fatty acid amide hydrolase, results in AM404 acting on the endocannabinoid system, TRPV1, and COX pathways, important in pain and thermoregulation (Högestätt et al., 2005).

Anticancer and Anti-inflammatory Activities

The compound has shown potential in anticancer, anti-inflammatory, and analgesic activities. A study utilizing the Leuckart synthetic pathway developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which when tested, revealed that compounds with halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activities. Specifically, compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide stood out for its therapeutic potential (Rani et al., 2014).

Molecular Docking and Anticancer Drug Synthesis

Another research focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for anticancer applications. The synthesized compound was analyzed for its anticancer activity through in silico modeling, targeting the VEGFr receptor. The study highlighted the potential of this compound in orthorhombic crystal systems, which could be leveraged for therapeutic purposes (Sharma et al., 2018).

特性

IUPAC Name |

2-(3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-13(2)16-9-4-5-10-17(16)19-18(20)12-21-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRMHNWVRZKPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5557358.png)

![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)

![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)

![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)

![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(N-methyl-L-alanyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5557429.png)

![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)

![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)

![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)